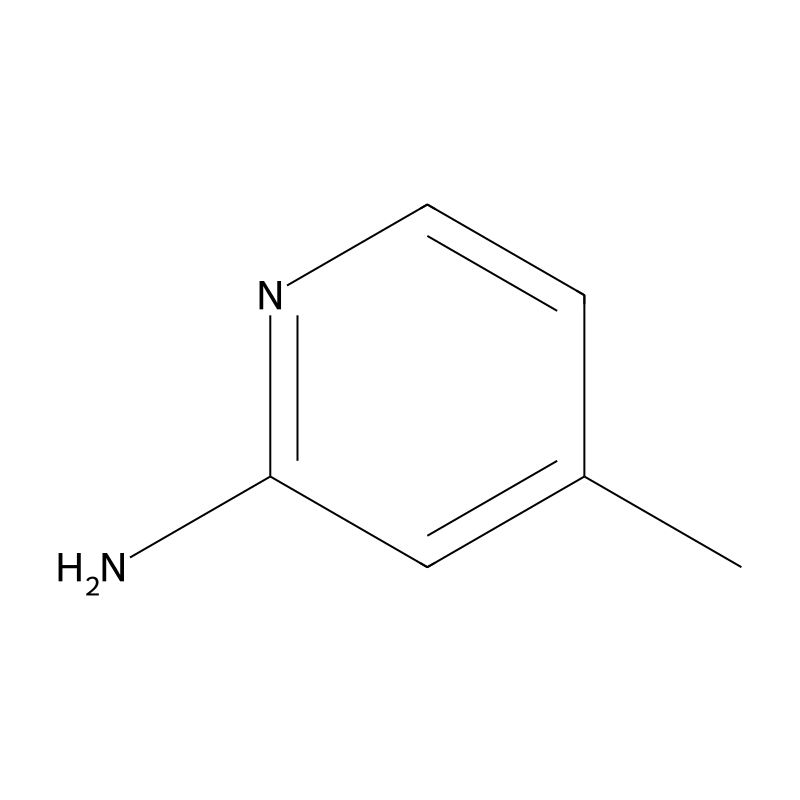

2-Amino-4-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tautomerization and Molecular Structure Analysis

Specific Scientific Field: Computational Chemistry and Spectroscopy

Summary of the Application: 2-Amino-4-methylpyridine is used in the study of tautomerization, molecular structure, transition state structure, and vibrational spectra .

Methods of Application or Experimental Procedures: The study involves the use of Møller–Plesset perturbation theory (MP2/6-31G (d) and MP2/6-31++G (d,p)) to investigate the structure and vibrational analysis of 2-amino-4-methylpyridine . Tautomerization of 2-Amino-4-methylpyridine was investigated by Density Functional Theory (DFT/B3LYP) method in the gas phase .

Results or Outcomes: The canonical structure (2A4MP1) is the most stable tautomer. It is 13.60 kcal/mole more stable than the next (2A4MP2) . Transition state activation energy of pyramidal inversion at amino N is found to be 0.41 kcal/mol .

Synthesis of Nonlinear Optical Materials

Specific Scientific Field: Material Science and Optoelectronics

Summary of the Application: 2-Amino-4-methylpyridine is used in the synthesis of nonlinear optical (NLO) single crystals, specifically 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB), which were grown by slow solvent evaporation (SSE) method .

Methods of Application or Experimental Procedures: The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study . Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .

Results or Outcomes: The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically . The thermal characteristics of as-grown crystal were analyzed by using thermogravimetry (TG) and differential thermal analysis (DTA) .

Inhibitor of NOS2 (iNOS)

Specific Scientific Field: Pharmaceuticals and Biochemistry

Summary of the Application: 2-Amino-4-methylpyridine is a potent inhibitor of NOS2 (inducible Nitric Oxide Synthase), an enzyme that produces nitric oxide (NO) in response to inflammation and is associated with various pathological conditions .

Methods of Application or Experimental Procedures: The compound is used in vitro, meaning it is applied to cells or biological molecules outside their normal biological context .

Results or Outcomes: The inhibition of NOS2 by 2-Amino-4-methylpyridine can help control the production of nitric oxide, potentially mitigating the effects of conditions associated with inflammation .

Synthesis of Heterocyclic Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2-Amino-4-methylpyridine is used as a precursor for the synthesis of a variety of heterocyclic compounds . These compounds have medicinal value and are used in the pharmaceutical industry .

Methods of Application or Experimental Procedures: The compound is used in chemical reactions to produce heterocyclic compounds. The specific procedures can vary depending on the desired end product .

Results or Outcomes: The synthesis of heterocyclic compounds using 2-Amino-4-methylpyridine can lead to the production of various pharmaceuticals with medicinal value .

2-Amino-4-methylpyridine is an organic compound with the molecular formula C₆H₈N₂. It features a pyridine ring substituted with an amino group at the 2-position and a methyl group at the 4-position. This compound is a colorless to pale yellow liquid that is soluble in water and polar organic solvents. Its structure allows for various interactions, making it a versatile building block in organic synthesis and medicinal chemistry.

Limited information is available regarding a specific mechanism of action for 2-Amino-4-methylpyridine. However, research suggests it acts as an inhibitor of nitric oxide synthase 2 (iNOS) when incorporated into a more complex molecule []. iNOS is an enzyme involved in the production of nitric oxide, a signaling molecule in the body. Inhibiting iNOS may have implications for regulating inflammation and other biological processes [].

As with most chemicals, it is advisable to handle 2-amino-4-methylpyridine with appropriate precautions. Specific data on its toxicity is limited, but due to the presence of the amino group, it is likely to be irritating to the skin and eyes. Additionally, as an organic compound, it is likely flammable.

General safety practices include:

- Wearing gloves, safety glasses, and protective clothing when handling the compound.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to local regulations.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.

- Acylation: The amino group can be acylated using acyl chlorides or anhydrides, yielding amides.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are useful intermediates in organic synthesis.

For example, 2-amino-4-methylpyridine has been utilized in the synthesis of various derivatives through reactions with different electrophiles .

Research has indicated that 2-amino-4-methylpyridine exhibits biological activity, particularly as an inhibitor of inducible nitric oxide synthase. This property has implications for its potential use in treating conditions associated with excessive nitric oxide production, such as inflammation and neurodegenerative diseases . Furthermore, analogues of this compound have been explored for their pharmacological properties, including antimicrobial and anti-inflammatory activities .

Several methods exist for synthesizing 2-amino-4-methylpyridine:

- Reflux Method: One common approach involves refluxing ethyl 2-(4-methylfuran) formate with ammonium chloride and formamide in dimethylformamide, followed by acid-base extraction to isolate the product .

- Lithiation Reaction: Another method includes the reaction of pyridine derivatives with n-butyl lithium, which facilitates further transformations into desired products .

- Direct Amination: The compound can also be synthesized through direct amination of appropriate pyridine derivatives using ammonia or primary amines under suitable conditions.

These methods yield varying purity and yield percentages, often requiring purification steps such as recrystallization or chromatography.

2-Amino-4-methylpyridine finds applications across several fields:

- Pharmaceuticals: It is a precursor in the synthesis of drugs like rifaximin, which is used to treat gastrointestinal infections .

- Agricultural Chemicals: The compound is involved in the production of agrochemicals.

- Material Science: Its derivatives are explored for applications in nonlinear optical materials due to their unique structural properties .

Studies have shown that 2-amino-4-methylpyridine can form complexes with metal ions, enhancing its potential applications in catalysis and material science. For instance, complexes formed with copper(II) have demonstrated interesting properties that could be leveraged in various catalytic processes . Additionally, its ability to form hydrogen bonds has implications for its behavior in solid-state applications and crystal growth .

Several compounds share structural similarities with 2-amino-4-methylpyridine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-3-methylpyridine | Similar amino group position | Exhibits different reactivity due to methyl positioning |

| 3-Amino-4-methylpyridine | Amino group at the 3-position | Different steric effects influencing reactivity |

| 2-Amino-6-methylpyridine | Amino group at the 2-position with extended chain | Enhanced solubility compared to 2-amino-4-methylpyridine |

| 2-Methylpyridine | Lacks amino substitution | Primarily used as a solvent; less biological activity |

The unique positioning of the amino and methyl groups in 2-amino-4-methylpyridine contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.

The study of aminopyridine derivatives, including 2-amino-4-methylpyridine, has its roots in the early 19th century when researchers began exploring pyridine-based heterocyclic compounds. The systematic investigation of 2-amino-4-methylpyridine specifically gained momentum in the mid-20th century as scientists recognized its potential therapeutic applications. Early pharmacological studies in the 1980s revealed its unique cholinergic effects, distinguishing it from other aminopyridine isomers.

Research into 2-amino-4-methylpyridine accelerated significantly in the 1990s when Faraci and colleagues demonstrated its potent inhibitory activity against inducible nitric oxide synthase. This discovery marked a turning point in understanding the compound's therapeutic potential, particularly in inflammatory and neurological conditions. The compound's selectivity profile, showing 6.9-fold selectivity for inducible nitric oxide synthase versus endothelial nitric oxide synthase in conscious rats, established it as a valuable research tool.

The development of efficient synthetic methodologies for 2-amino-4-methylpyridine has been driven by increasing research interest. Patent literature from 2017 describes novel synthetic approaches using ethyl 2-(4-methylfuran)formate as a starting material, representing significant improvements in synthesis efficiency and product purity. These advancements have facilitated broader research applications and commercial availability of the compound.

Significance in Heterocyclic Chemistry

2-Amino-4-methylpyridine occupies a unique position within heterocyclic chemistry due to its distinctive electronic and structural properties. The compound features a pyridine ring system with strategic substitution patterns that confer specific reactivity profiles. The amino group at position 2 provides hydrogen bonding capabilities and nucleophilic character, while the methyl group at position 4 influences the electronic distribution and steric environment of the molecule.

The compound's structural versatility makes it an important scaffold for various chemical transformations. In synthetic chemistry, 2-amino-4-methylpyridine serves as a versatile intermediate for creating more complex molecules through nucleophilic substitution and coupling reactions. Its potential as a lead compound in drug development stems from structural similarities to other biologically active compounds, highlighting its value in medicinal chemistry applications.

Coordination chemistry studies have demonstrated 2-amino-4-methylpyridine's effectiveness as a ligand, forming stable complexes with various metal ions. Research has shown its ability to form methoxo-bridged copper(II) complexes, revealing interesting magnetic and spectroscopic properties. These coordination compounds exhibit unique structural features including hydrogen bonding networks and π-π stacking interactions that contribute to their stability and potential applications.

Evolution as a Research Subject in Medicinal Chemistry

The medicinal chemistry applications of 2-amino-4-methylpyridine have evolved considerably since its initial pharmacological characterization. Early studies focused primarily on its effects on neuromuscular transmission and cardiovascular function. Researchers discovered that the compound exhibits cholinergic effects mediated by acetylcholine release, distinguishing it from the primarily adrenergic effects of related compounds like 4-methyl-2-aminopyridine.

Contemporary research has expanded to explore 2-amino-4-methylpyridine's role in nitric oxide pathway modulation. The compound's potent inhibition of inducible nitric oxide synthase has implications for inflammatory conditions, nephrotoxicity, and various disease states where nitric oxide regulation is therapeutically relevant. Studies have investigated its protective effects against cisplatin-induced nephrotoxicity, demonstrating the therapeutic potential of nitric oxide synthase inhibition in certain clinical contexts.

Nitric Oxide Synthase Inhibition Mechanisms

Competitive Inhibition Kinetics with Arginine

2-Amino-4-methylpyridine demonstrates potent inhibitory activity against nitric oxide synthase enzymes through a well-characterized competitive inhibition mechanism with respect to arginine [1]. Enzyme kinetic studies have established that this compound competes directly with arginine for binding to the active site of the nitric oxide synthase enzyme [1]. The competitive nature of this inhibition has been confirmed through Lineweaver-Burk analysis, which shows the characteristic pattern of increasing apparent Km values with increasing inhibitor concentration while Vmax remains unchanged [1].

The most potent inhibitory activity is observed against mouse inducible nitric oxide synthase derived from RAW 264.7 cells, with an IC50 value of 6 nanomolar [1]. This remarkable potency demonstrates the high affinity of 2-amino-4-methylpyridine for the nitric oxide synthase active site [1]. Human recombinant inducible nitric oxide synthase shows reduced sensitivity with an IC50 of 40 nanomolar, indicating species-specific differences in enzyme-inhibitor interactions [1].

| Nitric Oxide Synthase Isoform | IC50 (nanomolar) | Source | Reference |

|---|---|---|---|

| Mouse Inducible Nitric Oxide Synthase | 6 | RAW 264.7 cells | [1] |

| Human Inducible Nitric Oxide Synthase | 40 | Recombinant | [1] |

| Human Neuronal Nitric Oxide Synthase | 100 | Recombinant | [1] |

| Human Endothelial Nitric Oxide Synthase | 100 | Recombinant | [1] |

The competitive inhibition mechanism indicates that 2-amino-4-methylpyridine binds to the arginine binding site within the nitric oxide synthase active site [1]. This binding prevents arginine from accessing its catalytic site, thereby blocking the conversion of arginine to citrulline and nitric oxide [1]. The competitive nature of this inhibition means that the inhibitory effect can be overcome by increasing arginine concentrations, which is consistent with the observed decrease in inhibitor potency when extracellular arginine concentrations are elevated [1].

Isoform Selectivity Patterns

2-Amino-4-methylpyridine exhibits distinct selectivity patterns across the three major nitric oxide synthase isoforms [1]. The compound demonstrates preferential inhibition of inducible nitric oxide synthase compared to the constitutive isoforms [1]. Against human recombinant enzymes, 2-amino-4-methylpyridine shows 2.5-fold selectivity for inducible nitric oxide synthase over both neuronal and endothelial nitric oxide synthase isoforms [1].

In vivo studies in rats reveal enhanced selectivity, with 6.9-fold selectivity for inducible nitric oxide synthase over endothelial nitric oxide synthase [1]. This increased selectivity in vivo may reflect differences in tissue distribution, enzyme expression levels, or the physiological environment surrounding the different nitric oxide synthase isoforms [1]. The selectivity profile is particularly important for therapeutic applications, as selective inhibition of inducible nitric oxide synthase can reduce pathological nitric oxide production while preserving the beneficial functions of constitutive nitric oxide synthase isoforms [1].

Comparative analysis with other nitric oxide synthase inhibitors reveals that 2-amino-4-methylpyridine exhibits superior potency against murine inducible nitric oxide synthase compared to established inhibitors such as NG-monomethyl-L-arginine, N6-iminoethyl-L-lysine, and aminoguanidine [1]. However, unlike these reference compounds, 2-amino-4-methylpyridine shows reduced activity against human recombinant inducible nitric oxide synthase, highlighting species-specific binding characteristics [1].

| Selectivity Comparison | Selectivity Ratio | Comments | Reference |

|---|---|---|---|

| Endothelial/Inducible Nitric Oxide Synthase | 2.5 | Human recombinant enzymes | [1] |

| Neuronal/Inducible Nitric Oxide Synthase | 2.5 | Human recombinant enzymes | [1] |

| In vivo selectivity | 6.9 | Rat model, Inducible over Endothelial | [1] |

Structure-Activity Determinants for Nitric Oxide Synthase Inhibition

The molecular structure of 2-amino-4-methylpyridine contains key structural elements that contribute to its nitric oxide synthase inhibitory activity [2] [3]. The 2-aminopyridine moiety serves as an isostere of guanidine, the functional group present in the natural substrate arginine [10]. This structural similarity enables the compound to interact with the active site glutamate residue that normally coordinates with arginine [10].

Structure-activity relationship studies of 2-amino-4-methylpyridine analogues have revealed critical determinants for potent nitric oxide synthase inhibition [3] [17]. Position-6 substitutions on the pyridine ring have been extensively investigated, with compounds bearing fluoroalkyl substituents showing maintained or enhanced activity [3] [17]. The 6-(2-fluoropropyl) analogue demonstrates IC50 values of 220 nanomolar against inducible nitric oxide synthase, comparable to the parent compound [17].

Crystal structure analyses of nitric oxide synthase-inhibitor complexes provide molecular insights into the binding mode of 2-aminopyridine derivatives [9] [21]. These structures reveal that the 2-aminopyridine head group forms hydrogen bonds with the conserved active site glutamate residue [21]. The pyridine nitrogen can also interact with heme propionates, contributing to binding affinity and selectivity [21].

The structure-activity relationships demonstrate that modifications at specific positions can dramatically affect potency and selectivity [3] [17]. Introduction of alkene functionalities generally reduces activity, while hydroxyl substitutions lead to significant loss of potency [17]. Methoxy and fluoroethoxy derivatives show complete loss of activity, indicating unfavorable steric or electronic effects [17]. These findings highlight the precise structural requirements for optimal nitric oxide synthase inhibition [17].

Cellular Response Mechanisms

Effects on Macrophage Nitric Oxide Production

2-Amino-4-methylpyridine exerts profound effects on nitric oxide production in activated macrophages [1]. In RAW 264.7 macrophages stimulated with lipopolysaccharide and interferon-gamma, the compound dose-dependently reduces nitrite levels with an IC50 of 1.5 micromolar [1]. This cellular potency is approximately 250-fold lower than the enzyme IC50, reflecting the complexity of cellular uptake, distribution, and target engagement in intact cells [1].

The compound effectively inhibits nitric oxide production when added simultaneously with inflammatory stimuli, demonstrating its ability to prevent the initial cellular response [1]. Importantly, 2-amino-4-methylpyridine also inhibits nitrite production when added after enzyme induction, indicating that it can suppress ongoing nitric oxide synthesis [1]. This dual mode of action suggests therapeutic potential for both preventing and treating inflammatory conditions characterized by excessive nitric oxide production [1].

Mechanistic studies reveal that 2-amino-4-methylpyridine does not affect the induction of inducible nitric oxide synthase protein expression [1]. This finding confirms that the inhibitory effect occurs at the level of enzyme activity rather than through suppression of protein synthesis [1]. The compound specifically targets the catalytic function of inducible nitric oxide synthase without interfering with the cellular signaling pathways that regulate enzyme expression [1].

| Cellular Parameter | Value/Effect | Cell Type | Conditions | Reference |

|---|---|---|---|---|

| Nitrite production IC50 | 1.5 micromolar | RAW 264.7 macrophages | Lipopolysaccharide + Interferon-gamma | [1] |

| Inducible Nitric Oxide Synthase protein induction | No effect | RAW 264.7 macrophages | Overnight culture | [1] |

| Arginine uptake inhibition | No inhibition up to 10 micromolar | RAW 264.7 macrophages | 3H-arginine uptake assay | [1] |

| Time dependency | Inhibits during and after enzyme induction | RAW 264.7 macrophages | Various time points | [1] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 118 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 117 of 118 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (46.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (65.81%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (62.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (64.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (34.19%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol+50% acetonitrile

Khairia M Al-Ahmary, Moustafa M Habeeb, Areej H Al-ObidanPMID: 26520474 DOI: 10.1016/j.saa.2015.10.036

Abstract

Proton transfer reaction between 2-amino-4-methylpyridine (2AMP) as the proton acceptor with 2,6-dichloro-4-nitrophenol (DCNP) as the proton donor has been investigated spectrophotometrically in methanol (MeOH), acetonitrile (AN) and a binary mixture composed of 50% MeOH and 50% AN (AN-Me). The composition of the complex has been investigated utilizing Job(')s and photometric titration methods to be 1:1. Minimum-maximum absorbance equation has been applied to estimate the formation constant of the proton transfer reaction (K(PT)) where it reached high values in the investigated solvent confirming its high stability. The formation constant recorded higher value in AN compared with MeOH and mixture of AN-Me. Based on the formation of stable proton transfer complex, a sensitive spectrophotometric method was suggested for quantitative determination of 2AMP. The Lambert-Beer(')s law was obeyed in the concentration range 0.5-8 μg mL(-1) with small values of limits of detection and quantification. The solid complex between 2AMP with DCNP has been synthesized and characterized by elemental analysis to be 1:1 in concordant with the molecular stoichiometry in solution. Further analysis of the solid complex was carried out using infrared and (1)H NMR spectroscopy.Room-temperature transition-metal-free one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines via iodo-hemiaminal intermediate

Seul Ki Lee, Jin Kyoon ParkPMID: 25742167 DOI: 10.1021/acs.joc.5b00298

Abstract

A mild and efficient one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines in up to 88% yield was developed. An adduct was formed after the simple mixing of 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide in CH2Cl2, and the structure of the adduct was characterized by 2D NMR, IR, and high-resolution mass analysis. The adduct was readily cyclized by treatment with a saturated aqueous solution of NaHCO3. The reactions proceeded to completion after several hours at room temperature.Oxidative regioselective amination of chromones exposes potent inhibitors of the hedgehog signaling pathway

Rajarshi Samanta, Rishikesh Narayan, Jonathan O Bauer, Carsten Strohmann, Sonja Sievers, Andrey P AntonchickPMID: 25435304 DOI: 10.1039/c4cc08376h

Abstract

A transition metal-free, oxidative, regioselective cross-coupling between non-functionalized azoles and chromones at C2-position was developed. A broad reaction scope and further transformation of products were demonstrated. The biological evaluation of products revealed a novel class of hedgehog signaling pathway inhibitors.Growth and characterization of 2-amino-4-picolinium toluene sulfonate single crystal

G Anandha Babu, P RamasamyPMID: 21880542 DOI: 10.1016/j.saa.2011.08.003

Abstract

2-Amino-4-picolinium toluene sulfonate (2A4PTS), a new organic material, was synthesized and grown as single crystals in room temperature by slow evaporation solution growth technique using water as solvent. The crystal structure of 2A4PTS has been determined using single crystal X-ray diffraction studies. 2A4PTS belongs to monoclinic crystal system. The molecular arrangements in the crystal were studied. The structural perfection of the grown crystals has been analysed by high-resolution X-ray diffraction (HRXRD) rocking curve measurements. Fourier transform infrared (FTIR) spectral studies have been performed to identify the functional groups. The optical transmittance window and the lower cutoff wavelength of the 2A4PTS have been identified by UV-Vis-NIR studies. The nonlinear optical properties have been investigated by Z-scan method. The nonlinear refractive index and linear absorption coefficient of the 2A4PTS are found to be in the order of 10(-8) cm(2)/W and 10(-4) cm/W, respectively. The laser induced surface damage threshold for the grown crystal was measured using Nd:YAG laser. Thermal analysis carried out on the compound reveals that 2A4PTS is stable up to 133°C. The microhardness test was carried out and the load dependent hardness was measured.Synthesis, structural characterization and dielectric properties of (C6H9N2)2(Hg0.75Cd0.25)Cl4 compound

R Elwej, M Hamdi, N Hannachi, F HlelPMID: 24316495 DOI: 10.1016/j.saa.2013.10.109

Abstract

The present paper undertakes the study of a title compound whose structure is (C6H9N2)2(Hg0.75Cd0.25)Cl4. The centrosymmetric compound crystallizes in the triclinic space group P-1, with a=7.580(7) Å; b=8.572(8) Å; c=15.433(13) Å; α=84.49(5)°; β=89.13(5)°; γ=68.53(5)° and Z=2. The crystal structure was solved and refined to R (int)=0.0212 using 7932 independent reflections. The atomic arrangement shows an alternation of organic and inorganic layers. Between layers, the cohesion is performed via N-H⋯Cl hydrogen bonding, yet in the organic sheets, cations are further connected to classical π-π stacking. The Infrared and Raman spectra of this compound reported from 400 to 4000 cm(-1) confirmed the presence of the principal bands assigned to the internal modes of organic cation. Solid-state (13)C and (111)Cd CP-MAS-NMR spectra are reported. The dielectric study of this compound has been measured, in order to determine the σ(d.c) conductivity which is thermally activated with activation energy about 1.5 eV.DNA binding ability and hydrogen peroxide induced nuclease activity of a novel Cu(II) complex with malonate as the primary ligand and protonated 2-amino-4-picoline as the counterion

Biswarup Saha, Md Maidul Islam, Susmita Paul, Saheli Samanta, Shayoni Ray, Chitta Ranjan Santra, Somnath Ray Choudhury, Biswajit Dey, Amrita Das, Somnath Ghosh, Subrata Mukhopadhyay, Gopinatha Suresh Kumar, Parimal KarmakarPMID: 20380411 DOI: 10.1021/jp909127a

Abstract

The DNA binding property of a Cu(II) complex, viz., [Cu(mal)(2)](picH)(2).2H(2)O, (mal)(2) = malonic acid, picH = protonated 2-amino-4-picoline, has been investigated in this study. The binding of this complex with plasmid and chromosomal DNA has been characterized by different biophysical techniques. From the absorption and fluorescence spectroscopic studies, it has been observed that the said copper complex binds strongly with pUC19 plasmid and CT DNA with a binding affinity of 2.368 x 10(3) and 4.0 x 10(3) M(-1), respectively, in 10 mM citrate-phosphate buffer, pH 7.4. Spectrofluorimetric studies reveal that the copper complex exhibits partial DNA intercalation as well as partial DNA minor groove binding properties. Consequently, in agarose gel electrophoresis study, it has been observed that the complex alone induces positive supercoiling in plasmid DNA while in the presence of H(2)O(2) it exhibits nuclease activity. The induction of the breakage in DNA backbone depends upon the relative concentrations of H(2)O(2) and copper complex followed by the time of incubation with DNA. Optical DNA melting study, isothermal titration calorimetry, and absorption spectroscopy have been used to characterize the nuclease activity of this complex in the presence of H(2)O(2). Further, (1)H NMR study indicates that Cu(II) in the complex is converted into the Cu(I) state by the reduction of H(2)O(2). Finally, agarose gel electrophoresis study with different radical scavengers concludes that the production of both hydroxyl radicals and reactive oxygen species is responsible for this nuclease activity.Rhodium(I)-catalyzed one-pot synthesis of dialkyl ketones from methanol and alkenes through directed sp3 C-H bond activation of N-methylamine

Eun-Ae Jo, Ji-Hyun Lee, Chul-Ho JunPMID: 19009079 DOI: 10.1039/b814166e

Abstract

The hydroacylation of methanol with alkenes was developed using a catalytic system consisting of Rh(I), 2-amino-4-picoline and benzoic acid; the reaction is speculated to occur by the initial N-methylation of 2-amino-4-picoline with methanol, and the subsequent dehydrogenation of the resulting N-methylamine, followed by double chelation-assisted hydroimination of alkene with the imine to give dialkyl ketones after hydrolysis.Robust recognition of malonate and 2-amino-4-picolinium in conjunction with M(II) as a triad (M = Ni/Co/Mn): role of this highly stable hydrogen-bonded motif in driving supramolecular self-assembly

Somnath Ray Choudhury, Biswajit Dey, Suranjana Das, Arturo Robertazzi, Atish Dipankar Jana, Chih-Yuan Chen, Hon Man Lee, Patrick Gamez, Subrata MukhopadhyayPMID: 19759933 DOI: 10.1039/b905127a

Abstract

The crystal lattice of the three isostructural compounds , (C(6)H(8)N(2)H)(2)[M(C(3)H(2)O(4))(2)(H(2)O)(2)].4H(2)O (C(6)H(8)N(2)H = protonated 2-amino-4-picoline, M = Ni/Co/Mn, C(3)H(4)O(4) = malonate dianion; hereafter, malonate) is formed by supramolecular 2D layers. Hydrogen-bonding, pi...pi and lone pair...pi interactions play crucial role in organizing monomeric [M(II)(mal)(2)(H(2)O)(2)] units into 2D sheets along the ab plane, through the self-association between two different supramolecular building blocks, namely a tetrameric water cluster including metal-coordinated water molecules, and R(2)(2)(8) and R(2)(2)(7) hydrogen-bonded recognition synthons between 2-amino-4-picolinium and malonate. DFT calculations clearly show that the robust 2-amino-4-picolinium/malonate hydrogen-bonded motif drives the self-assembly of the supramolecular network observed.Organic Salts of

Sosthene Nyomba Kamanda, Ayesha JacobsPMID: 32050511 DOI: 10.3390/molecules25030751

Abstract

-Coumaric acid (CA) and

-ferulic acid (TFA) were co-crystallised with 2-amino-4-picoline (2A4MP) and 2-amino-6-picoline (2A6MP) producing organic salts of (

CA

)(2A4MP

) (

), (

CA

)(2A6MP

) (

) and (TFA

)(2A4MP

)·( 3 2 H

O) (

). For salt

, water was included in the crystal structure fulfilling a bridging role.

CA formed a 1:1 salt with 2A4MP (

' = 1) and a 4:4 salt with 2A6MP (

' = 4). The thermal stability of the salts was determined using differential scanning calorimetry (DSC). Salt

had the highest thermal stability followed by salt

and salt

. The salts were also characterised using Fourier transform infrared (FTIR) spectroscopy. Hirshfeld surface analysis was used to study the different intermolecular interactions in the three salts. Solvent-assisted grinding was also investigated in attempts to reproduce the salts.

Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine

I Bryndal, E Kucharska, W Sąsiadek, M Wandas, T Lis, J Lorenc, J HanuzaPMID: 22939283 DOI: 10.1016/j.saa.2012.07.121